8-(benzyl(methyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-4-17-11-8-12-20(13-17)34-16-19(31)15-30-21-22(29(3)25(33)27-23(21)32)26-24(30)28(2)14-18-9-6-5-7-10-18/h5-13,19,31H,4,14-16H2,1-3H3,(H,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRURIQJPULIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(Benzyl(methyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class. Its complex structure suggests potential biological activities that may be leveraged in medicinal chemistry, particularly in drug development for various therapeutic applications.
Chemical Structure and Properties
The compound features a purine backbone with multiple functional groups that enhance its biological activity. The presence of the benzyl(methyl)amino group and the 3-ethylphenoxy substituent are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H31N5O4 |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 941873-53-6 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor of certain enzymes involved in DNA replication, which is significant in cancer therapy. The hydroxypropyl group enhances solubility and bioavailability, facilitating its interaction with biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, potentially leading to anti-cancer effects.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways related to cell growth and proliferation.
Biological Activity Studies
Preliminary studies have indicated that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity : Research has shown that purine derivatives can exhibit cytotoxic effects on various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with specific receptors involved in inflammation.
- Antiviral Properties : Similar compounds have been studied for their potential to inhibit viral replication.
Case Studies
Several studies have explored the biological activity of purine derivatives:
- Study on Anticancer Activity :
- Inflammation Modulation :
- Antiviral Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
